Globomycin
Overview
Description
Globomycin is a cyclic peptide antibiotic produced by certain strains of Streptomyces. It is known for its potent activity against Gram-negative bacteria by inhibiting the lipoprotein signal peptidase II (LspA), an enzyme crucial for bacterial cell wall synthesis . This inhibition leads to the formation of spheroplasts, which are cells with compromised cell walls .
Preparation Methods
Synthetic Routes and Reaction Conditions
Globomycin is typically isolated from the culture filtrate of Streptomyces species. The process involves fermentation, extraction with methylene chloride, and purification using silica-gel columns . The compound is then crystallized from acetonitrile to yield colorless needles .
Industrial Production Methods
Industrial production of this compound involves large-scale fermentation in submerged cultures. The culture broth is filtered, and the filtrate is extracted with organic solvents. The extract is concentrated and purified through a series of chromatographic techniques to obtain pure this compound .
Chemical Reactions Analysis
Types of Reactions
Globomycin undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions, although detailed studies on this reaction are limited.
Substitution: this compound can participate in substitution reactions, particularly involving its peptide bonds.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include organic solvents like methanol, ethyl acetate, and chloroform . The reactions are typically carried out under controlled temperature and pH conditions to maintain the stability of the compound.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions. For example, oxidation may lead to the formation of oxidized derivatives, while substitution reactions can yield modified peptides.
Scientific Research Applications
Globomycin has several scientific research applications:
Mechanism of Action
Globomycin exerts its effects by inhibiting the lipoprotein signal peptidase II (LspA), an enzyme involved in the maturation of bacterial lipoproteins . The inhibition occurs through the binding of this compound to the active site of LspA, preventing the cleavage of the signal peptide from prolipoproteins . This leads to the accumulation of immature lipoproteins and disruption of the bacterial cell wall .
Comparison with Similar Compounds
Similar Compounds
Myxovirescin: Another antibiotic that targets LspA, but with a different molecular structure.
Arylomycin: A compound that also inhibits LspA but has a distinct chemical structure and mechanism of action.
Uniqueness of Globomycin
This compound is unique due to its specific inhibition of LspA and its potent activity against Gram-negative bacteria. Unlike other antibiotics, this compound’s cyclic peptide structure allows it to effectively bind to the active site of LspA, making it a valuable tool in antimicrobial research .
Properties
IUPAC Name |
12-butan-2-yl-19-hexyl-6-(1-hydroxyethyl)-9-(hydroxymethyl)-16,18-dimethyl-15-(2-methylpropyl)-1-oxa-4,7,10,13,16-pentazacyclononadecane-2,5,8,11,14,17-hexone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H57N5O9/c1-9-11-12-13-14-24-20(6)32(45)37(8)23(15-18(3)4)29(42)35-26(19(5)10-2)31(44)34-22(17-38)28(41)36-27(21(7)39)30(43)33-16-25(40)46-24/h18-24,26-27,38-39H,9-17H2,1-8H3,(H,33,43)(H,34,44)(H,35,42)(H,36,41) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VFGBXFZXJAWPOE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC1C(C(=O)N(C(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NCC(=O)O1)C(C)O)CO)C(C)CC)CC(C)C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H57N5O9 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10983012 | |
Record name | 12-(Butan-2-yl)-19-hexyl-5,8,11,14-tetrahydroxy-6-(1-hydroxyethyl)-9-(hydroxymethyl)-16,18-dimethyl-15-(2-methylpropyl)-1-oxa-4,7,10,13,16-pentaazacyclononadeca-4,7,10,13-tetraene-2,17-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10983012 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
655.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
67076-74-8, 64441-34-5 | |
Record name | Globomycin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067076748 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 12-(Butan-2-yl)-19-hexyl-5,8,11,14-tetrahydroxy-6-(1-hydroxyethyl)-9-(hydroxymethyl)-16,18-dimethyl-15-(2-methylpropyl)-1-oxa-4,7,10,13,16-pentaazacyclononadeca-4,7,10,13-tetraene-2,17-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10983012 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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